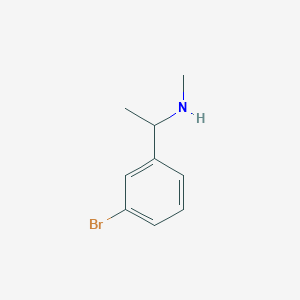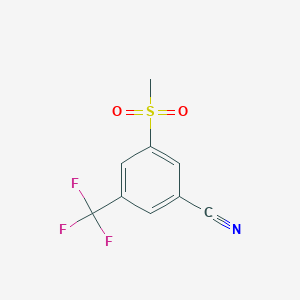
3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile
Übersicht
Beschreibung
“3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C9H6F3NO2S . It is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “this compound” is 249.21 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Chemical Reactions Analysis
Trifluoromethylation reactions play an increasingly important role in pharmaceuticals, agrochemicals, and materials . These reactions could potentially be involved in the chemical reactions of “this compound”.Physical and Chemical Properties Analysis
“this compound” is a liquid at 20 degrees Celsius . Its molecular weight is 249.21 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One research area involves the synthesis and characterization of novel compounds through various chemical reactions. For instance, studies have detailed the one-step synthesis of diazadihydroacenaphthylene derivatives starting from specific nitroethene derivatives, demonstrating the formation of new compounds with potential applications in materials science and pharmaceuticals (Soro et al., 2006). Another study discusses the preparation of alkyl- and phenyl-substituted pyrimidines from vinyltrifluoromethanesulfonates and nitriles, highlighting a method for synthesizing substituted pyrimidines in good yields (Martínez et al., 1987).
Materials Science Applications
In materials science, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized and characterized for use in proton exchange membranes for fuel cells. These copolymers showed promising properties, including tunable water uptake, proton conductivity, and methanol permeabilities, suggesting their potential application in improving fuel cell performance (Sankir et al., 2007).
Photocatalysis and Radical Chemistry
Photocatalysis and radical chemistry are also significant research domains related to this compound. A study on the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates and sodium metabisulfite under visible light reveals new pathways for creating sulfonylated compounds, which could be valuable in developing novel pharmaceuticals and materials (Gong et al., 2018).
Quantum Chemical Studies
Finally, quantum chemical studies offer insights into the reactivity and stability of molecules related to "3-(Methylsulfonyl)-5-(trifluoromethyl)benzonitrile." For example, an ab initio study explored the reactions of sulfonylnitrenes with acetylenes and nitriles, providing valuable information on the formation of oxathiazole oxides and azirines, which could inform the development of new synthesis strategies in organic chemistry (Kuzmin & Shainyan, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methylsulfonyl-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQPGGZQJMVJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

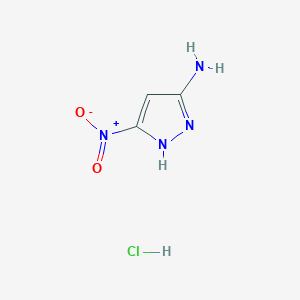

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-phenylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2870035.png)
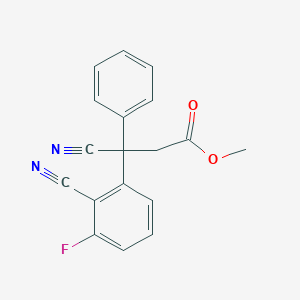
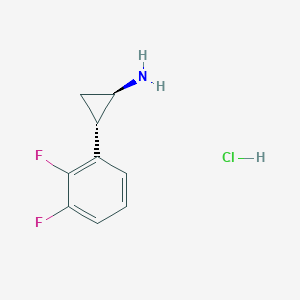

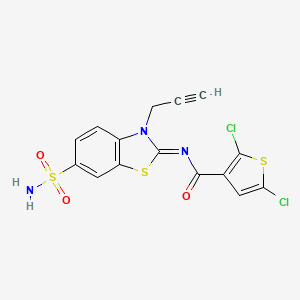
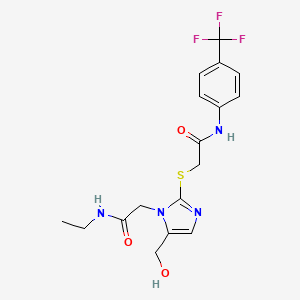
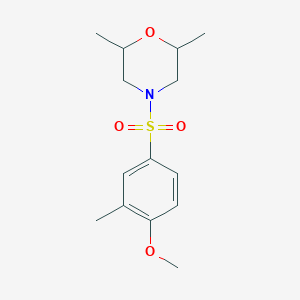
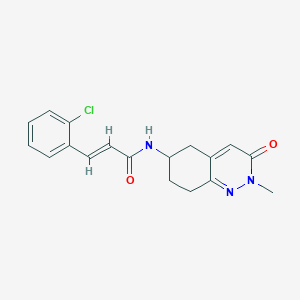
![N-Methyl-N-[2-oxo-2-[2-(2-phenylethyl)pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2870048.png)
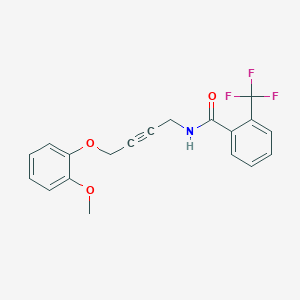
![4-Chloro-7,9-dimethyl-2-[(4-methylbenzyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2870051.png)
